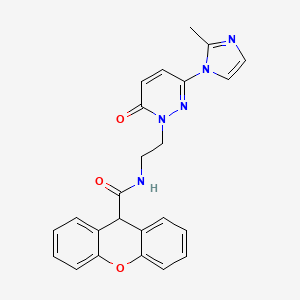![molecular formula C17H11F6N2O B2433088 4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline CAS No. 83012-10-6](/img/new.no-structure.jpg)
4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This reaction typically employs palladium catalysts and boron reagents under mild conditions, making it a versatile and efficient approach for synthesizing complex organic molecules .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of new derivatives with modified properties .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce dihydroquinoline derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities . This compound, in particular, has shown potential in the development of new therapeutic agents for various diseases .
In the industrial sector, 4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, agrochemicals, and pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The hydroxypyridinium moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function . The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .
In biological systems, this compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit the activity of kinases or proteases, which are key regulators of cell signaling and metabolism .
Comparison with Similar Compounds
4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline can be compared with other quinoline derivatives, such as chloroquine, camptothecin, and mepacrine . These compounds share a common quinoline scaffold but differ in their substituents and biological activities. The presence of the hydroxypyridinium moiety and trifluoromethyl groups in this compound makes it unique and may contribute to its distinct pharmacological properties .
Similar compounds include quinoline N-oxides, dihydroquinolines, and quinoline-based ligands used in coordination chemistry . Each of these compounds has its own set of applications and properties, highlighting the versatility and importance of quinoline derivatives in scientific research and industry .
Properties
CAS No. |
83012-10-6 |
|---|---|
Molecular Formula |
C17H11F6N2O |
Molecular Weight |
373.278 |
IUPAC Name |
4-[(1-hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline |
InChI |
InChI=1S/C17H11F6N2O/c18-16(19,20)13-6-3-5-12-10(8-11-4-1-2-7-25(11)26)9-14(17(21,22)23)24-15(12)13/h1-7,9,26H,8H2/q+1 |
InChI Key |
GFUOUHZQQVDUSM-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C(=C1)CC2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(2,5-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2433006.png)

![2-({1-[(4-chlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid](/img/structure/B2433012.png)

![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2433015.png)

![(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2433018.png)



![N-(2-(diethylamino)ethyl)-2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2433026.png)
![3-[Ethyl(hydroxy)phosphoryl]prop-2-enoic acid](/img/structure/B2433027.png)

